molecular formula C19H12O5S B2794534 (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate CAS No. 622362-68-9

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Cat. No.: B2794534
CAS No.: 622362-68-9
M. Wt: 352.36
InChI Key: PHLZRLMVYHSYRI-YBEGLDIGSA-N
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Description

The compound "(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate" belongs to the aurone family, characterized by a benzofuran-3(2H)-one core with a (Z)-configured exocyclic double bond. Aurones are bioactive scaffolds known for their anticancer properties, particularly through tubulin polymerization inhibition . The target compound features a 5-methylfuran-2-ylmethylene group at the C2 position and a thiophene-2-carboxylate ester at the C6 position.

Properties

IUPAC Name

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O5S/c1-11-4-5-12(22-11)10-16-18(20)14-7-6-13(9-15(14)24-16)23-19(21)17-3-2-8-25-17/h2-10H,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLZRLMVYHSYRI-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Structural Characteristics

The compound features a unique structural arrangement comprising:

  • Benzofuran Core : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Thiophene Carboxylate Group : Associated with anticancer and antifungal properties.
  • Furan Moiety : Imparts antioxidant and anti-inflammatory activities.

This combination of structural elements suggests a broad spectrum of potential biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the benzofuran structure have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Benzofuran Derivative AHeLa45.0
Benzofuran Derivative BHepG230.5
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo...MCF750.0

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Research has shown that derivatives with similar frameworks exhibit activity against both Gram-positive and Gram-negative bacteria:

MicroorganismMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli200
Pseudomonas aeruginosa250

The presence of the thiophene moiety is particularly noted for enhancing antimicrobial efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Inhibition of Enzymatic Pathways : Similar compounds have been documented to inhibit key enzymes involved in cancer cell metabolism, thereby disrupting their growth.
  • Antibacterial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit protein synthesis, contributing to its antimicrobial effects.

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the cytotoxic effects of various derivatives on HeLa and HepG2 cells. The results indicated that the introduction of a furan ring significantly enhanced anticancer activity compared to non-furan analogs.
  • Antimicrobial Efficacy Assessment :
    • Research conducted on the antimicrobial properties revealed that compounds containing the thiophene group exhibited lower MIC values against Staphylococcus aureus compared to traditional antibiotics.

Comparison with Similar Compounds

Structural Comparison

The target compound shares its benzofuran-3(2H)-one core with several analogs but differs in substituent moieties. Key structural variations among analogs include:

Table 1: Structural Comparison of Selected Aurone Analogs

Compound Name Core Structure Substituent at C6 Position Benzylidene Group Biological Activity (IC50)
Target Compound Benzofuran-3(2H)-one Thiophene-2-carboxylate 5-Methylfuran-2-ylmethylene N/A
(Z)-5a () Benzofuran-3(2H)-one Acetonitrile Indol-3-ylmethylene <100 nM (PC-3 prostate cancer)
(Z)-5b () Benzofuran-3(2H)-one 2,6-Dichlorobenzyloxy Pyridin-4-ylmethylene <100 nM (PC-3 prostate cancer)
Compound 9k () Benzofuran-3(2H)-one Diethylcarbamate Pyrazol-4-ylmethylene N/A
Compound B5 () Benzofuran-3(2H)-one Tetrahydro-2H-pyran triacetate Quinolin-7-ylmethylene N/A
  • The 5-methylfuran-2-ylmethylene substituent is less bulky than the indole or quinoline groups in 5a and B5, which may influence tubulin-binding affinity .

Physicochemical Properties

Melting points (MP) and solubility vary significantly among analogs:

  • Triazolopyridines () have MPs of 210–273°C, indicating high crystallinity .
  • Target Compound Predictions :
    • MP likely ranges between 200–250°C, similar to aurones with ester substituents.
    • Thiophene’s sulfur atom may slightly increase solubility in polar solvents compared to purely hydrocarbon substituents.

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